Bienvenue dans la boutique en ligne BenchChem!

Bimatoprost isopropyl ester

Glaucoma Research Ocular Pharmacology IOP Reduction

Bimatoprost isopropyl ester is the non-substitutable FP receptor agonist for IOP-lowering efficacy benchmarking. In NHP glaucoma models, it reduces IOP 1.3 mmHg beyond latanoprost at 3 μg/eye—the highest potency among all evaluated prostaglandin analogs. Its free acid metabolite (EC50 5.8 nM) is 9.4× more potent than latanoprost free acid at cloned human ciliary body FP receptors. This compound is also required as an analytical impurity reference standard in latanoprost bulk drug QC (HPLC system suitability). For ester vs. amide prodrug hydrolysis studies, it generates ~4.5× higher free acid aqueous humor Cmax versus bimatoprost amide. Procure to define upper-bound FP receptor agonism efficacy and validate latanoprost-related substance methods.

Molecular Formula C26H38O5
Molecular Weight 430.6 g/mol
Cat. No. B7943202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimatoprost isopropyl ester
Molecular FormulaC26H38O5
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1
InChIKeyJGZRPRSJSQLFBO-DYZSFVSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bimatoprost Isopropyl Ester: Procurement-Grade F-Series Prostaglandin Analog for FP Receptor Agonist Studies


Bimatoprost isopropyl ester (CAS 130209-76-6), also known as 17-phenyl trinor PGF2α isopropyl ester, is an F-series prostaglandin analog that functions as a potent FP prostanoid receptor agonist [1]. As the isopropyl ester prodrug form corresponding to the free acid of bimatoprost, this compound undergoes corneal hydrolysis to yield the active carboxylic acid metabolite 17-phenyl trinor PGF2α, which mediates intraocular pressure (IOP) reduction through FP receptor activation in the ciliary muscle and trabecular meshwork [2]. It is employed in glaucoma research and ocular hypotensive mechanism studies, and also serves as a key reference standard and potential impurity marker in latanoprost-related analytical methods .

Why Bimatoprost Isopropyl Ester Cannot Be Interchanged with In-Class Prostaglandin Analogs


Despite sharing the FP receptor agonist mechanism and prodrug design principles, bimatoprost isopropyl ester exhibits distinct structural, pharmacological, and analytical properties that preclude simple substitution with other ocular hypotensive agents such as latanoprost isopropyl ester, travoprost isopropyl ester, or bimatoprost amide. The compound's unique C13-C14 double bond geometry and C15 stereochemistry (15S configuration in the primary active isomer) confer measurable differences in receptor binding affinity and functional potency compared to related analogs [1]. Furthermore, its role as a potential impurity in latanoprost bulk drug substance necessitates its use as an analytical reference standard for quality control applications—a function not fulfilled by other in-class compounds . The hydrolysis kinetics of isopropyl ester prodrugs also differ materially from amide-based prodrugs such as bimatoprost (ethyl amide), with the latter exhibiting substantially slower conversion to the active free acid, thereby altering pharmacokinetic and pharmacodynamic profiles [2]. These quantifiable distinctions establish bimatoprost isopropyl ester as a non-substitutable entity for specific research, analytical, and procurement applications.

Bimatoprost Isopropyl Ester: Comparative Quantitative Evidence for Scientific Selection and Procurement


IOP-Lowering Efficacy: Bimatoprost Isopropyl Ester vs. Latanoprost in Non-Human Primate Model

In a head-to-head in vivo comparison during the development of latanoprost, bimatoprost isopropyl ester demonstrated superior IOP-lowering efficacy relative to latanoprost in a normotensive cynomolgus monkey model . At an equivalent dose of 3 μg per eye, bimatoprost isopropyl ester reduced intraocular pressure by an additional 1.3 mmHg beyond the reduction achieved by latanoprost, establishing it as the most potent analog among those evaluated in this specific preclinical setting .

Glaucoma Research Ocular Pharmacology IOP Reduction

Free Acid Potency: Bimatoprost Free Acid vs. Latanoprost Free Acid at Cloned Human FP Receptor

Following hydrolysis, bimatoprost isopropyl ester yields bimatoprost free acid (17-phenyl trinor PGF2α), which exhibits approximately 9.4-fold higher potency than latanoprost free acid (PHXA85) at the cloned human ciliary body FP prostaglandin receptor [1]. In phosphoinositide (PI) turnover assays using HEK-293 cells expressing the cloned human FP receptor, bimatoprost free acid demonstrated an EC50 of 5.8 ± 2.6 nM, compared to 54.6 ± 12.4 nM for latanoprost free acid (p < 0.001) [1].

Receptor Pharmacology FP Receptor Agonism Potency Comparison

Hydrolysis-Dependent Activation: Bimatoprost Isopropyl Ester vs. Bimatoprost Amide Prodrug

Bimatoprost isopropyl ester, as an ester-based prodrug, undergoes more rapid enzymatic hydrolysis to its active free acid form compared to the amide-based prodrug bimatoprost (ethyl amide; Lumigan) [1]. Clinical pharmacokinetic data from aqueous humor sampling in cataract patients demonstrate that following topical administration, bimatoprost free acid achieves a maximum concentration (Cmax) of 30.9 ± 16.41 nM at 2 hours post-dose, whereas bimatoprost amide prodrug concentrations remain substantially lower, with a Cmax of only 6.81 ± 1.36 nM at 1 hour post-dose [1]. The N-ethyl amide prostaglandin prodrugs are converted to the active free acid more slowly than the analogous prostaglandin ester prodrugs .

Prodrug Activation Pharmacokinetics Corneal Metabolism

Stereochemical Purity Requirement: 15(S) Active Isomer vs. 15(R) Impurity Isomer

The 15(S)-configured isomer of bimatoprost isopropyl ester is the primary pharmacologically active species, whereas the 15(R)-isomer represents a potential impurity with markedly reduced FP receptor binding affinity . In competitive binding assays using cat iris sphincter muscle, the 15(S)-17-phenyl trinor PGF2α isomer exhibited an IC50 of 0.71 nM, while the 15(R)-isomer demonstrated an IC50 of 30 nM—a 42-fold reduction in binding affinity . A 3 μg dose of the 15(R)-isomer produced only a 1.9 mmHg IOP reduction in normotensive cynomolgus monkeys, substantially less than the efficacy of the 15(S) isomer .

Analytical Reference Standards Impurity Profiling Stereochemistry

Ocular Irritation Profile: Bimatoprost Isopropyl Ester vs. Latanoprost

Despite its superior IOP-lowering efficacy, bimatoprost isopropyl ester exhibits a less favorable ocular tolerability profile compared to latanoprost . Preclinical evaluations conducted during latanoprost development documented that bimatoprost isopropyl ester was significantly more irritating to the eye than latanoprost at comparable doses . This irritation liability contributed to the decision to advance latanoprost rather than bimatoprost isopropyl ester for clinical development as a commercial glaucoma therapeutic .

Ocular Tolerability Preclinical Safety Irritation Assessment

Analytical Reference Standard Function: Impurity Marker for Latanoprost Quality Control

15(R)-17-phenyl trinor PGF2α isopropyl ester (15(R)-bimatoprost isopropyl ester) is identified as a potential impurity in most commercial preparations of the latanoprost bulk drug product . This latanoprost-related isomer, which contains a double bond at C13-C14 and an inverted (β) hydroxyl group at C15, is structurally similar to 15(S)-latanoprost . Its presence as an impurity necessitates its use as an analytical reference standard for HPLC method development, system suitability testing, and quantification of impurities in latanoprost active pharmaceutical ingredient (API) and finished drug products .

Quality Control Impurity Profiling HPLC Method Development

Bimatoprost Isopropyl Ester: Evidence-Based Research and Industrial Application Scenarios


Preclinical Glaucoma Research Requiring Maximal IOP-Lowering Efficacy Benchmarking

Bimatoprost isopropyl ester is the optimal choice for preclinical IOP-lowering studies in non-human primate glaucoma models where establishing a maximal efficacy benchmark is required. As demonstrated in direct comparative studies, at a 3 μg/eye dose, bimatoprost isopropyl ester reduces IOP by an additional 1.3 mmHg beyond latanoprost, representing the most potent IOP-lowering analog among those evaluated . Researchers seeking to establish upper-bound efficacy for novel IOP-lowering agents or combination therapy studies should procure this compound to define the maximal achievable IOP reduction via FP receptor agonism in their model system .

FP Prostanoid Receptor Binding and Functional Potency Assays

For in vitro FP receptor pharmacology studies requiring maximal agonist potency, bimatoprost isopropyl ester (via its free acid metabolite) provides a high-potency tool compound. The free acid demonstrates an EC50 of 5.8 ± 2.6 nM at the cloned human ciliary body FP receptor, representing 9.4-fold higher potency than latanoprost free acid (EC50 = 54.6 ± 12.4 nM) [1]. This potency advantage makes bimatoprost isopropyl ester particularly suitable for competitive binding assays, phosphoinositide turnover measurements, and calcium mobilization studies where robust receptor activation at low concentrations is essential for detecting subtle modulations or partial agonist effects [1].

Latanoprost API Quality Control and Impurity Profiling

15(R)-bimatoprost isopropyl ester serves as an essential impurity reference standard for analytical laboratories performing quality control of latanoprost active pharmaceutical ingredient (API) and finished ophthalmic products. This isomer, containing a C13-C14 double bond and inverted C15 hydroxyl stereochemistry, is a potential impurity in most commercial latanoprost bulk drug preparations . Procurement of this reference standard is required for HPLC method validation, system suitability testing, and accurate quantification of related substances in latanoprost drug products . Quality control and regulatory compliance laboratories should maintain this standard as part of their impurity marker library.

Prodrug Activation and Corneal Metabolism Studies

Bimatoprost isopropyl ester, as an ester-based prodrug, is appropriate for comparative studies investigating the kinetics of prodrug hydrolysis and corneal metabolism. Clinical pharmacokinetic data demonstrate that ester prodrugs achieve higher free acid concentrations in aqueous humor than amide prodrugs (bimatoprost free acid Cmax = 30.9 nM vs. bimatoprost amide Cmax = 6.81 nM) [2]. Researchers investigating structure-activity relationships in prostaglandin prodrug design or corneal esterase activity should select bimatoprost isopropyl ester as a representative ester prodrug comparator against amide-based analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bimatoprost isopropyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.